
N-(3,5-dimethoxyphenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine, also known as DPA-714, is a small molecule that belongs to the family of quinazoline derivatives. It has been extensively studied for its potential use as a radioligand for imaging of the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in several physiological processes such as cholesterol transport, apoptosis, and inflammation. It is also known to be upregulated in several neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Quinazolines have been extensively studied for their antimalarial properties. A significant body of research has been dedicated to synthesizing and evaluating different 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity. These studies focus on structure-activity relationship investigations to identify potent antimalarial drug leads. One notable discovery is the compound SSJ-717, which exhibits high antimalarial activity and stands as a promising candidate for antimalarial drug development (Mizukawa et al., 2021).
Anti-Inflammatory and Antagonist Properties
Another area of research involves the synthesis of quinazoline derivatives as antagonists for various receptors. For example, improvements in the potency of CC chemokine receptor-4 (CCR4) antagonists were achieved by modifying the quinazoline structure, leading to compounds that show strong inhibition of human/mouse chemotaxis and possess anti-inflammatory activity in murine models of acute dermatitis (Yokoyama et al., 2009).
Anticancer Activity
Quinazoline derivatives have also been investigated for their potential anticancer properties. The synthesis of new 2,4-disubstituted quinazolines has led to the discovery of compounds with significant in vitro anticancer activity against various cancer cell lines. This highlights the potential of quinazoline derivatives as anticancer agents, providing a foundation for further research and development in cancer therapy (Gurubasavaraj & Moshin, 2020).
Cardiotonic Activity
Research into quinazoline derivatives extends into the development of cardiotonic agents. The synthesis of quinazolinylpiperidines with various heterocycles has been explored for their cardiotonic activity, demonstrating the potential of quinazoline derivatives in the treatment of heart-related conditions (Nomoto et al., 1991).
Fluorescence Sensing
Furthermore, quinazoline derivatives have been utilized in the design of novel fluorescent sensors. These compounds have shown promise as sensors for the fluorescence detection of small inorganic cations in highly polar solvents, showcasing the versatility of quinazoline derivatives in analytical chemistry applications (Mac et al., 2010).
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-27-17-11-16(12-18(13-17)28-2)24-21-19-5-3-4-6-20(19)25-22(26-21)29-14-15-7-9-23-10-8-15/h3-13H,14H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXCRQMCYNYROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460206.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2460209.png)
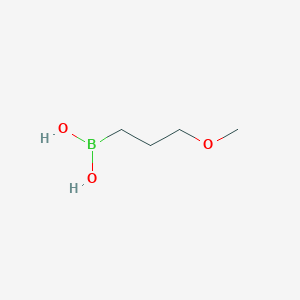
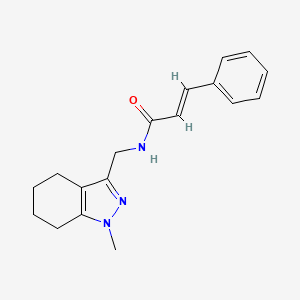
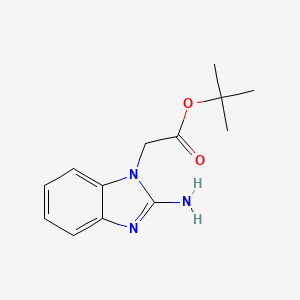

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-butyl-2-cyanoacrylamide](/img/structure/B2460215.png)
![Methyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2460217.png)
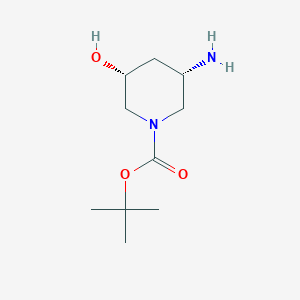
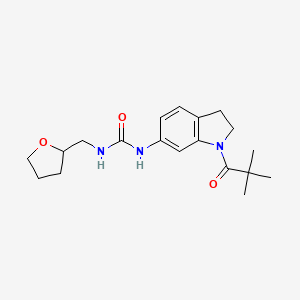
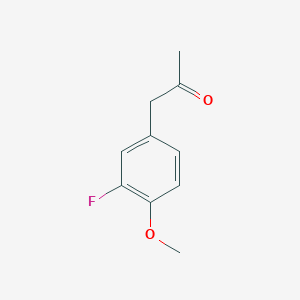
![2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B2460224.png)
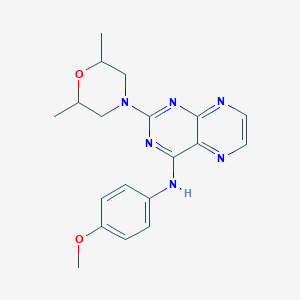
![5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2460226.png)